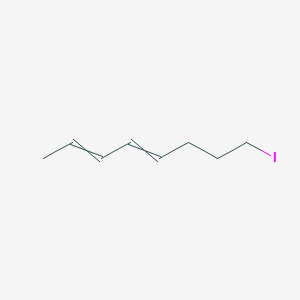
8-Iodoocta-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoocta-2,4-diene is an organic compound characterized by the presence of an iodine atom attached to an eight-carbon chain with two conjugated double bonds. This compound falls under the category of conjugated dienes, which are known for their unique reactivity and stability due to the delocalization of π-electrons across the double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoocta-2,4-diene typically involves the halogenation of octa-2,4-diene. One common method is the addition of iodine to octa-2,4-diene in the presence of a catalyst or under specific reaction conditions that promote the formation of the desired product. The reaction can be carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 8-Iodoocta-2,4-diene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bonds in this compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Cycloaddition Reactions: The compound can undergo Diels-Alder reactions with dienophiles to form cyclic adducts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Addition Reactions: Hydrogen bromide or chlorine can be added to the double bonds under controlled conditions.
Cycloaddition Reactions: The Diels-Alder reaction typically requires a dienophile and may be catalyzed by Lewis acids.
Major Products:
Substitution Reactions: Products include azido-octa-2,4-diene and cyano-octa-2,4-diene.
Addition Reactions: Products include 8-bromo-octa-2,4-diene and 8-chloro-octa-2,4-diene.
Cycloaddition Reactions: Cyclic adducts with various structural features depending on the dienophile used.
Scientific Research Applications
8-Iodoocta-2,4-diene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Iodoocta-2,4-diene in chemical reactions involves the interaction of its conjugated double bonds and the iodine atom with various reagents. The iodine atom can act as a leaving group in substitution reactions, while the double bonds can participate in addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2,4-Octadiene: A non-halogenated analog with similar conjugated double bonds but lacking the iodine atom.
7-Methylocta-2,4-diene: A methyl-substituted analog with different reactivity due to the presence of the methyl group.
Uniqueness: 8-Iodoocta-2,4-diene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-halogenated and methyl-substituted analogs. The iodine atom enhances the compound’s ability to undergo substitution reactions and participate in various chemical transformations.
Properties
CAS No. |
143903-04-2 |
|---|---|
Molecular Formula |
C8H13I |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
8-iodoocta-2,4-diene |
InChI |
InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h2-5H,6-8H2,1H3 |
InChI Key |
WYDQXOXNHMCLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















